molecular formula C16H16N2O B5910674 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one

7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one

Cat. No.: B5910674
M. Wt: 252.31 g/mol
InChI Key: DBZHPHGFYDFVDQ-UHFFFAOYSA-N
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Description

7-Ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one (C₁₆H₁₇N₃, molecular weight: 251.33 g/mol) is a fused heterocyclic compound featuring a benzo[b][1,8]naphthyridine core. Its structure includes ethyl and methyl substituents at positions 7, 2, and 4, respectively, and a ketone group at position 3.

Properties

IUPAC Name

7-ethyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-4-11-5-6-13-12(8-11)15(19)14-9(2)7-10(3)17-16(14)18-13/h5-8H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZHPHGFYDFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzo[b][1,8]naphthyridine scaffold is highly modifiable, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Formula Key Features References
7-Ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one 7-Ethyl, 2,4-dimethyl, 5-ketone C₁₆H₁₇N₃ Lipophilic substituents enhance membrane permeability; ketone group may limit solubility.
10-(Phenylmethyl)benzo[b][1,8]naphthyridin-5(10H)-one 10-Phenylmethyl, 5-ketone C₁₉H₁₄N₂O Bulky phenylmethyl group increases steric hindrance, potentially reducing enzymatic degradation.
10-[3-(4-Methylpiperazinyl)propyl]benzo[b][1,8]naphthyridin-5(10H)-one 10-Piperazinylpropyl, 5-ketone C₂₀H₂₄N₄O Piperazine moiety improves water solubility and may enhance CNS penetration.
2,4-Diamino-6-oxo-5-aryl-hexahydrobenzo[b][1,8]naphthyridine 2,4-Diamino, 6-ketone, 5-aryl Variable Amino groups enhance hydrogen bonding; hexahydro core reduces aromaticity, altering electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one
Reactant of Route 2
7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one

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